Ethyl (ethoxymethylene)cyanoacetate
Overview
Description
Ethyl (ethoxymethylene)cyanoacetate is an organic compound with the chemical formula C8H11NO3. It is a versatile synthetic building block used in various chemical reactions due to its multiple reactive centers, including a nitrile group, an ester group, and an acidic methylene site. This compound is a colorless to pale yellow liquid with a pleasant odor and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Ethyl (ethoxymethylene)cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of pharmaceuticals and agrochemicals
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: This compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
Target of Action
Ethyl (ethoxymethylene)cyanoacetate, also known as (E)-ethyl 2-cyano-3-ethoxyacrylate, is primarily used as a cyanating agent in organic synthesis . Its primary targets are heterocycle C–H bonds .
Mode of Action
The compound interacts with its targets via C–H bond activation . This transformation could proceed smoothly in the presence of di-tert-butyl peroxide (DTBP) with a wide substrate scope .
Biochemical Pathways
The compound is involved in the cyanation of heterocycles . This process is part of a broader class of reactions known as C–H bond activations, which are fundamental to many biochemical pathways.
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown liquid at room temperature . It has a molecular weight of 155.15 , and its solubility in water is less than 0.01 g/L at 20 ºC .
Result of Action
The result of the compound’s action is the synthesis of a wide range of (hetero)aryl nitriles . These nitriles are important intermediates in the synthesis of various organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the cyanation reaction proceeds smoothly under ligand-free conditions . The reaction temperature and the presence of catalysts like DTBP also play a crucial role .
Safety and Hazards
Future Directions
Ethyl (ethoxymethylene)cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
Biochemical Analysis
Biochemical Properties
Ethyl (ethoxymethylene)cyanoacetate plays a significant role in biochemical reactions. It has been used as a cyanating agent in copper-catalyzed cyanation of heterocycles via C-H bond activation . This transformation could proceed smoothly in the presence of di-tert-butyl peroxide (DTBP) with a wide substrate scope
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cyanating agent in copper-catalyzed cyanation of heterocycles via C-H bond activation . This process could proceed smoothly in the presence of di-tert-butyl peroxide (DTBP) with a wide substrate scope
Preparation Methods
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: Ethyl (ethoxymethylene)cyanoacetate can be synthesized by reacting ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst.
Fischer Esterification: Another method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.
Reaction with Triethyl Orthoformate: Ethyl cyanoacetate can be reacted with triethyl orthoformate and acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Ethyl (ethoxymethylene)cyanoacetate undergoes condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated compounds.
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.
Cyanation Reactions: This compound can be used as a cyanating agent in copper-mediated cyanation reactions, where it introduces a cyano group into aromatic or heteroaromatic compounds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.
Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .
Major Products
α,β-Unsaturated Compounds: Formed through condensation reactions.
Aryl Nitriles: Produced via cyanation reactions
Comparison with Similar Compounds
Ethyl (ethoxymethylene)cyanoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional ethoxy group, making it more versatile in certain reactions.
Diethyl Malonate: Similar in reactivity due to the presence of ester groups, but lacks the nitrile group found in this compound.
Ethyl 2-Cyano-3-ethoxyacrylate: A closely related compound with similar chemical properties and applications.
This compound stands out due to its unique combination of reactive centers, which allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3, 42466-67-1 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.